Cas no 634-43-5 (N-(p-Tolyl)-1-naphthylamine)

N-(p-Tolyl)-1-naphthylamine 化学的及び物理的性質
名前と識別子
-
- N-(p-Tolyl)-1-naphthylamine
- 1-Naphthalenamine,N-(4-methylphenyl)-
- N-(4-methylphenyl)naphthalen-1-amine
- 1-(p-Toluidino)naphthalene
- N-4-Tolyl-1-naphthylamine
- NSC 37610
- DTXSID70284552
- DB-054479
- BRD-K30935445-001-01-7
- NSC-37610
- SCHEMBL1009448
- AS-59805
- CS-W012925
- AB01334812-02
- 634-43-5
- N-(4-methylphenyl)-N-(1-naphthyl)amine
- T2201
- N-(p-Tolyl)naphthalen-1-amine
- 1-Naphthalenamine, N-(4-methylphenyl)-
- 1-Naphthylamine, N-p-tolyl-
- N-p-tolylnaphthalen-1-amine
- Oprea1_751250
- RWYRKFWBKGQTLU-UHFFFAOYSA-N
- STK289939
- AKOS000727611
- MFCD00035709
- p-Tolyl-a-Naphtylamin
- NCGC00342251-01
- N-p-Tolyl-1-naphthylamine
- AG-690/40719373
- SY054031
- NSC37610
- T72747
- Oprea1_211408
-
- MDL: MFCD00035709
- インチ: InChI=1S/C17H15N/c1-13-9-11-15(12-10-13)18-17-8-4-6-14-5-2-3-7-16(14)17/h2-12,18H,1H3
- InChIKey: RWYRKFWBKGQTLU-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=C(C=C1)NC2=CC=CC3=C2C=CC=C3
計算された属性
- せいみつぶんしりょう: 233.12000
- どういたいしつりょう: 233.12
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 254
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 12A^2
じっけんとくせい
- 色と性状: 黄紅色結晶粉末
- 密度みつど: 1.133±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 78°C(lit.)
- ふってん: 360°C/528mmHg(lit.)
- フラッシュポイント: 201.6±14.7 °C
- 屈折率: 1.5515 (estimate)
- ようかいど: Insuluble (1.7E-3 g/L) (25 ºC),
- PSA: 12.03000
- LogP: 4.96480
- ようかいせい: メタノールに可溶性である。
N-(p-Tolyl)-1-naphthylamine セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い
N-(p-Tolyl)-1-naphthylamine 税関データ
- 税関コード:2921499090
- 税関データ:
中国税関番号:
2921499090概要:
2921499090他の芳香族モノアミン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:6.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2921499090他の芳香族モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:6.5%一般関税:30.0%
N-(p-Tolyl)-1-naphthylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | T2201-500mg |
N-(p-Tolyl)-1-naphthylamine |
634-43-5 | 96.0%(GC) | 500mg |
¥1990.0 | 2023-09-01 | |
Chemenu | CM141459-1g |
N-(p-Tolyl)naphthalen-1-amine |
634-43-5 | 95% | 1g |
$514 | 2021-08-05 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T121475-5g |
N-(p-Tolyl)-1-naphthylamine |
634-43-5 | 96% | 5g |
¥1866.90 | 2023-09-01 | |
Ambeed | A727206-5g |
N-(p-Tolyl)naphthalen-1-amine |
634-43-5 | 95+% | 5g |
$172.0 | 2025-03-05 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T121475-500mg |
N-(p-Tolyl)-1-naphthylamine |
634-43-5 | 96% | 500mg |
¥309.90 | 2023-09-01 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T121475-1g |
N-(p-Tolyl)-1-naphthylamine |
634-43-5 | 96% | 1g |
¥491.90 | 2023-09-01 | |
Aaron | AR003T48-5g |
N-(p-Tolyl)naphthalen-1-amine |
634-43-5 | 96% | 5g |
$269.00 | 2025-01-22 | |
abcr | AB251751-500mg |
1-(p-Toluidino)naphthalene, 96%; . |
634-43-5 | 96% | 500mg |
€579.00 | 2025-02-21 | |
1PlusChem | 1P003SVW-5g |
N-(p-Tolyl)naphthalen-1-amine |
634-43-5 | 95+% | 5g |
$117.00 | 2025-02-20 | |
1PlusChem | 1P003SVW-1g |
N-(p-Tolyl)naphthalen-1-amine |
634-43-5 | 95+% | 1g |
$33.00 | 2025-02-20 |
N-(p-Tolyl)-1-naphthylamine 関連文献
-
1. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
7. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
N-(p-Tolyl)-1-naphthylamineに関する追加情報
N-(p-Tolyl)-1-naphthylamine: A Comprehensive Overview
N-(p-Tolyl)-1-naphthylamine, also known by its CAS number 634-43-5, is a versatile organic compound that has garnered significant attention in various fields of chemistry and materials science. This compound, with the molecular formula C17H17N, is characterized by its unique structure, which combines a naphthyl group with a p-tolyl amine moiety. Its properties make it a valuable intermediate in the synthesis of advanced materials, pharmaceuticals, and specialty chemicals.
The synthesis of N-(p-Tolyl)-1-naphthylamine typically involves nucleophilic aromatic substitution or coupling reactions. Recent advancements in catalytic systems have enabled more efficient and selective methods for its production. For instance, researchers have explored the use of palladium catalysts to facilitate coupling reactions, significantly improving yield and purity. These developments underscore the importance of this compound in modern chemical synthesis.
In terms of applications, N-(p-Tolyl)-1-naphthylamine has found utility in the development of advanced materials. Its aromatic structure contributes to strong electronic interactions, making it a promising candidate for use in organic electronics. Recent studies have demonstrated its potential as a building block for constructing novel π-conjugated systems, which are critical for applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices. The ability to tune its electronic properties through functionalization further enhances its versatility.
The compound's role in pharmaceutical research is equally noteworthy. Its structure serves as a scaffold for designing bioactive molecules with potential therapeutic applications. For example, derivatives of N-(p-Tolyl)-1-naphthylamine have been investigated for their anti-inflammatory and antioxidant properties. These findings highlight the compound's potential as a lead molecule in drug discovery efforts.
From an environmental perspective, understanding the behavior of N-(p-Tolyl)-1-naphthylamine in various media is crucial for assessing its safety and sustainability. Recent studies have focused on its degradation pathways under different conditions, providing insights into its environmental fate. These studies are essential for ensuring responsible use and disposal of the compound.
In conclusion, N-(p-Tolyl)-1-naphthylamine (CAS 634-43-5) stands as a testament to the ingenuity of modern chemistry. Its unique properties and diverse applications continue to drive innovation across multiple disciplines. As research progresses, this compound is poised to play an even greater role in shaping the future of materials science and pharmaceutical development.
634-43-5 (N-(p-Tolyl)-1-naphthylamine) 関連製品
- 644-16-6(N-(4-Methylphenyl)naphthalen-2-amine)
- 74331-70-7(2-Ethynyl-1,4-dimethylbenzene)
- 2227673-25-6(rac-(3R,4S)-4-(2,4-dimethylphenyl)pyrrolidine-3-carboxylic acid)
- 2470436-97-4(5-Methyl-1,2-dihydropyrrole-5-carboxylic acid;hydrochloride)
- 25140-93-6(2-3-(propan-2-yl)phenoxypropanoic Acid)
- 1339800-04-2(4-methyl-1-2-(pyridin-3-yl)ethyl-1H-pyrazol-3-amine)
- 2034618-20-5(1-(2-(Cyclopropylmethoxy)isonicotinoyl)piperidine-4-carboxamide)
- 1110909-17-5(2-chloro-N-{2-(dimethylsulfamoyl)phenylmethyl}acetamide)
- 2098009-36-8(2-(3-Azidoazetidin-1-yl)-N-isopentylacetamide)
- 1517974-95-6(2-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid)
